molecular formula C11H20Cl2N2O2 B2918790 (1-(3-Chlorophenyl)pyrrolidin-3-yl)methanamine CAS No. 1017428-33-9

(1-(3-Chlorophenyl)pyrrolidin-3-yl)methanamine

Cat. No.: B2918790
CAS No.: 1017428-33-9
M. Wt: 283.19
InChI Key: APYSEVHAWNLVMP-UHFFFAOYSA-N
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Description

(1-(3-Chlorophenyl)pyrrolidin-3-yl)methanamine: is a chemical compound with the molecular formula C11H15ClN2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a chlorophenyl group attached to the pyrrolidine ring

Scientific Research Applications

(1-(3-Chlorophenyl)pyrrolidin-3-yl)methanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action for “(1-(3-Chlorophenyl)pyrrolidin-3-yl)methanamine” is not specified in the sources I found. The mechanism of action for a compound typically depends on its intended use, such as whether it’s used as a pharmaceutical, a catalyst, a polymer precursor, etc .

Safety and Hazards

This compound is associated with several hazard statements, including H302, H312, H315, H318, H332, and H335 . These codes indicate various hazards, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye damage (H318), harmful if inhaled (H332), and may cause respiratory irritation (H335) .

Future Directions

The future directions for the use and study of “(1-(3-Chlorophenyl)pyrrolidin-3-yl)methanamine” are not specified in the sources I found. Future directions would typically depend on the compound’s properties and potential applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(3-Chlorophenyl)pyrrolidin-3-yl)methanamine typically involves the reaction of 3-chlorobenzylamine with pyrrolidine under specific conditions. One common method includes:

    Starting Materials: 3-chlorobenzylamine and pyrrolidine.

    Reaction Conditions: The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Solvent: Anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used.

    Temperature: The reaction is typically conducted at elevated temperatures, ranging from 60°C to 100°C, to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(1-(3-Chlorophenyl)pyrrolidin-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • (1-(2-Chlorophenyl)pyrrolidin-3-yl)methanamine
  • (1-(4-Chlorophenyl)pyrrolidin-3-yl)methanamine
  • (1-(3-Fluorophenyl)pyrrolidin-3-yl)methanamine

Uniqueness

(1-(3-Chlorophenyl)pyrrolidin-3-yl)methanamine is unique due to the position of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. The specific arrangement of atoms in this compound can lead to distinct interactions with molecular targets compared to its analogs.

Properties

IUPAC Name

[1-(3-chlorophenyl)pyrrolidin-3-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2/c12-10-2-1-3-11(6-10)14-5-4-9(7-13)8-14/h1-3,6,9H,4-5,7-8,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAPUBMLRYDQXPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CN)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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